Butadiyne-d2

Photoelectron spectroscopy Ion energetics Isotopic shift

Butadiyne-d2 (1,4-dideuteriobuta-1,3-diyne, DC₄D) is the fully terminal-deuterated isotopologue of diacetylene, belonging to the polyyne class of linear carbon-chain molecules. With a molecular formula of C₄D₂, a molecular weight of 52.0710 g·mol⁻¹, and an ionization energy of 10.180 ± 0.003 eV determined by vacuum ultraviolet absorption spectroscopy , this compound serves as a critical isotopic probe in high-resolution molecular spectroscopy, combustion chemistry, and astrochemical modeling where the non-deuterated parent (HC₄H) and monodeuterated variant (DC₄H) exhibit fundamentally different rotational–vibrational signatures.

Molecular Formula C4H2
Molecular Weight 52.07 g/mol
CAS No. 16954-96-4
Cat. No. B091908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButadiyne-d2
CAS16954-96-4
SynonymsButadiyne-d2
Molecular FormulaC4H2
Molecular Weight52.07 g/mol
Structural Identifiers
SMILESC#CC#C
InChIInChI=1S/C4H2/c1-3-4-2/h1-2H/i1D,2D
InChIKeyLLCSWKVOHICRDD-QDNHWIQGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butadiyne-d2 (CAS 16954-96-4): Deuterated Diacetylene for Spectroscopic and Astrochemical Applications


Butadiyne-d2 (1,4-dideuteriobuta-1,3-diyne, DC₄D) is the fully terminal-deuterated isotopologue of diacetylene, belonging to the polyyne class of linear carbon-chain molecules [1]. With a molecular formula of C₄D₂, a molecular weight of 52.0710 g·mol⁻¹, and an ionization energy of 10.180 ± 0.003 eV determined by vacuum ultraviolet absorption spectroscopy [2], this compound serves as a critical isotopic probe in high-resolution molecular spectroscopy, combustion chemistry, and astrochemical modeling where the non-deuterated parent (HC₄H) and monodeuterated variant (DC₄H) exhibit fundamentally different rotational–vibrational signatures [3].

Why Non-Deuterated or Partially Deuterated Diacetylenes Cannot Replace Butadiyne-d2 in Precision Spectroscopy and Isotopic Tracing


The terminal hydrogen atoms in diacetylene (HC₄H) govern the molecule's rotational constants, vibrational frequencies, and nuclear spin statistics [1]. Simple substitution of the non-deuterated parent (molecular weight 50.0587, ionization energy 10.17 eV [2]) or the monodeuterated isotopologue (DC₄H) for fully deuterated Butadiyne-d2 introduces systematic errors in spectral line position predictions exceeding 0.01 cm⁻¹ and alters the vibrational fine structure observed in photoelectron spectra [3]. In astrochemical surveys, this misidentification can lead to false-negative detections of deuterated species in Titan's atmosphere, protoplanetary nebulae, and the interstellar medium [4]. The isotopic purity and specific deuteration pattern (1,4-²H₂) of Butadiyne-d2 are thus non-negotiable prerequisites for experimental campaigns that require a well-characterized, symmetric-top linear rotor with distinct moments of inertia.

Quantitative Differentiation Evidence for Butadiyne-d2 Against Closest Analogs


Ionization Energy Comparison: Butadiyne-d2 vs. Diacetylene by Vacuum Ultraviolet Absorption

The first adiabatic ionization energy (IE) of Butadiyne-d2 was determined as 10.180 ± 0.003 eV by vacuum ultraviolet absorption spectroscopy [1]. A direct head-to-head comparison with diacetylene (HC₄H) using photoelectron spectroscopy under identical 584 Å (21.22 eV) excitation reports IE(HC₄H) = 10.17 ± 0.01 eV and IE(DC₄D) = 10.18 ± 0.01 eV [2]. The isotopic shift of approximately +0.01 eV, while small, is resolved beyond experimental uncertainty and reflects the zero-point energy difference between the two isotopologues, providing a benchmark for validating computational thermochemical models.

Photoelectron spectroscopy Ion energetics Isotopic shift

High-Resolution Infrared Band Centers: Butadiyne-d2 vs. Diacetylene (ν8 Fundamental)

The ν8 C–C–C bending fundamental of Butadiyne-d2 (DC₄D) was recorded at high resolution (0.003 cm⁻¹) by FTIR in the 450–1100 cm⁻¹ range, and its band center was determined as part of a global fit that also included the ν6+ν9, ν7+ν8, and ν6+ν8 combination bands [1]. For the parent diacetylene (HC₄H), the corresponding ν8 fundamental lies at approximately 220 cm⁻¹ (estimated from force-field calculations), and the first detailed high-resolution FTIR study below 1000 cm⁻¹ for HC₄H was not available until later work [2]. The newly derived spectroscopic parameters for DC₄D provide accurate rest frequencies essential for targeted millimeter-wave and infrared astronomical searches for deuterated diacetylene in Titan's atmosphere and protoplanetary nebulae.

Fourier-transform infrared spectroscopy Rovibrational analysis Astrochemical databases

Molecular Weight and Rotational Constant Shift: Butadiyne-d2 vs. Diacetylene

The substitution of two terminal hydrogen atoms by deuterium increases the molecular weight from 50.0587 g·mol⁻¹ (HC₄H) [1] to 52.0710 g·mol⁻¹ (DC₄D) [2], corresponding to a mass increase of 4.02%. This translates directly into a reduction of the ground-state rotational constant B₀ by approximately 4% (from ~4370 MHz for HC₄H to ~4190 MHz for DC₄D, based on the relationship B ∝ 1/I ∝ 1/μR²). In millimeter-wave surveys, this shift is large—on the order of 180 MHz for the J = 2→1 transition—and prevents accidental blending of HC₄H and DC₄D spectral lines, ensuring unambiguous isotopologue identification in dense interstellar clouds.

Rotational spectroscopy Isotopologue identification Millimeter-wave astronomy

Vibrational Fine Structure Resolution in Photoelectron Spectra: Deuterated vs. Non-Deuterated Diacetylene

The 584 Å photoelectron spectrum of diacetylene exhibits extensive vibrational fine structure arising from excitation of the ν2 (C≡C stretch) and ν9 (C–C–C bend) modes in the cation. Baker and Turner (1967) noted that deuteration simplifies the vibrational envelope and reduces spectral congestion, allowing clean separation of overlapping progressions [1]. A later high-resolution study of the HCCCCH⁺ and DCCCCD⁺ cations explicitly measured the Renner-Teller coupling parameter ε for the ν9 mode, finding ε(DC₄D⁺) distinctly different from ε(HC₄H⁺) owing to the reduced bending frequency [2]. This makes DC₄D the preferred target for benchmarking theoretical treatments of vibronic coupling in linear polyyne cations.

Photoelectron spectroscopy Vibrational structure Renner-Teller effect

High-Impact Application Scenarios for Butadiyne-d2 Leveraging Verified Quantitative Differentiation


Astrochemical Detection of Deuterated Polyynes in Titan's Atmosphere and Protoplanetary Nebulae

The accurate high-resolution IR line list for DC₄D (450–1100 cm⁻¹) reported by Bizzocchi et al. [1] directly supports targeted searches for deuterated diacetylene in the Cassini CIRS and upcoming JWST infrared spectra of Titan [2]. The ~4% rotational constant shift relative to HC₄H [3] ensures that the DC₄D lines are well separated from the abundant parent species, enabling unambiguous identification and quantitative deuterium fractionation measurements that constrain models of atmospheric photochemistry and escape processes.

Benchmarking High-Level Ab Initio Thermochemistry for Polyynes

The precisely measured first ionization energy of Butadiyne-d2 (10.180 ± 0.003 eV [1]) and the resolved +0.01 eV isotopic shift from diacetylene (10.17 ± 0.01 eV [2]) provide a validated experimental benchmark at the sub-kJ·mol⁻¹ level for testing composite thermochemical methods (e.g., W4, HEAT) and density functional approximations. This level of accuracy is critical for combustion kinetics models of polyyne formation in fuel-rich flames.

Laboratory Studies of Vibronic Coupling in Linear Carbon-Chain Cations

The deuterated diacetylene cation (DC₄D⁺) exhibits Renner-Teller coupling parameters and spin-orbit constants that differ measurably from the proto isotopologue [1]. These isotopic differences serve as a sensitive diagnostic of the potential energy surfaces governing the òΠᵤ–X̃²Π_g transition, making Butadiyne-d2 the mandatory isotopologue for rotationally resolved photoelectron and laser-induced fluorescence studies aimed at extracting Born-Oppenheimer breakdown corrections.

Calibration and Validation of Deuterium-Specific Plasma Diagnostics

In low-temperature plasmas used for diamond-like carbon deposition and fusion wall conditioning, deuterated hydrocarbon radicals and ions are key intermediates. The distinct mass spectrum and ionization threshold of Butadiyne-d2, combined with its well-characterized photoelectron vibrational envelope [1], make it the ideal calibration compound for threshold-ionization mass spectrometry and appearance-energy measurements in deuterium-containing reactive plasmas.

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